molecular formula C12H9BO2Se B15287773 Dibenzo[b,d]selenophen-2-ylboronic acid

Dibenzo[b,d]selenophen-2-ylboronic acid

Cat. No.: B15287773
M. Wt: 274.98 g/mol
InChI Key: IDHWZSOLHMEMIJ-UHFFFAOYSA-N
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Description

Dibenzo[b,d]selenophen-2-ylboronic acid is a heterocyclic compound that contains selenium It is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]selenophen-2-ylboronic acid typically involves the formation of the selenophene ring followed by the introduction of the boronic acid group. One common method is the Fiesselmann thiophene synthesis, which can be adapted for selenophenes. This involves the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]selenophen-2-carbonyl chlorides, followed by treatment with reagents like methyl thioglycolate or sodium sulfide .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. Companies like ChemScene provide bulk manufacturing and custom synthesis services for this compound .

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]selenophen-2-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Biaryl compounds.

Scientific Research Applications

Dibenzo[b,d]selenophen-2-ylboronic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Biology: Potential use in the development of selenium-containing drugs due to selenium’s biological activity.

    Medicine: Investigated for its anticancer properties, as selenium compounds can induce apoptosis in cancer cells.

    Industry: Used in the development of organic semiconductor materials

Mechanism of Action

The mechanism of action of dibenzo[b,d]selenophen-2-ylboronic acid in biological systems involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The boronic acid group can interact with enzymes and receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

Uniqueness: Dibenzo[b,d]selenophen-2-ylboronic acid is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to form selenoproteins and its role in redox biology make this compound particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C12H9BO2Se

Molecular Weight

274.98 g/mol

IUPAC Name

dibenzoselenophen-2-ylboronic acid

InChI

InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H

InChI Key

IDHWZSOLHMEMIJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)[Se]C3=CC=CC=C32)(O)O

Origin of Product

United States

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